Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13(16)11-10(12(14)18-15-11)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYTXOQHICAAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-08-6 | |
| Record name | ETHYL 5-AMINO-4-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Regioselective Synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate
This technical guide details the regioselective synthesis of Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate . This specific scaffold—featuring a 3-carboxylate, 4-aryl, and 5-amino substitution pattern—presents a unique synthetic challenge compared to the more common 4-carboxylate isomers derived from cyanoacetates.
The following protocol utilizes a [3+2] cycloaddition-condensation strategy involving an in situ generated nitrile oxide and an activated nitrile anion. This route is selected for its superior regiocontrol, ensuring the carboxylate is positioned at C3 and the amino group at C5.
Executive Summary & Retrosynthetic Analysis
The target molecule, Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate , is a highly functionalized heterocycle valuable in medicinal chemistry for fragment-based drug discovery (FBDD). Unlike standard Gewald-type syntheses that typically yield isoxazole-4-carboxylates, this protocol targets the 3-carboxylate isomer.
Retrosynthetic Strategy
To guarantee the 3-position ester, the carboxylate carbon must originate from the nitrile oxide precursor. The 4-aryl and 5-amino groups are derived from the nucleophilic nitrile component.
-
Synthon A (C3 Source): Ethyl 2-chloro-2-(hydroxyimino)acetate (generates the dipole).
-
Synthon B (C4/C5 Source): 2-(p-Tolyl)acetonitrile (generates the dipolarophile/nucleophile).
Figure 1: Retrosynthetic disconnection showing the origin of the isoxazole core atoms.
Experimental Protocol
Reagents and Materials
| Reagent | Role | Equiv.[1][2][3][4] | Notes |
| 2-(p-Tolyl)acetonitrile | Nucleophile (C4/C5) | 1.0 | Activated methylene source. |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Electrophile (C3) | 1.1 | Precursor to nitrile oxide. |
| Sodium Ethoxide (NaOEt) | Base | 2.2 | Freshly prepared (1 M in EtOH). |
| Ethanol (Absolute) | Solvent | - | Anhydrous required. |
| Diethyl Ether | Extraction | - | For workup. |
Step-by-Step Methodology
Step 1: Preparation of the Carbanion
-
Charge a flame-dried 250 mL three-neck round-bottom flask with 2-(p-Tolyl)acetonitrile (10 mmol) and absolute ethanol (20 mL).
-
Cool the solution to 0–5 °C using an ice-water bath.
-
Add Sodium Ethoxide solution (1.0 equiv) dropwise over 15 minutes.
-
Mechanistic Insight: This step generates the resonance-stabilized carbanion of the arylacetonitrile. The p-tolyl group provides necessary stabilization for the anion at the
-position.
-
Step 2: In Situ Generation of Nitrile Oxide & Cyclization
-
In a separate dropping funnel, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (11 mmol) in absolute ethanol (10 mL).
-
Add this solution dropwise to the cold carbanion mixture over 30 minutes.
-
Simultaneously, add the second equivalent of Sodium Ethoxide (1.2 equiv) dropwise.
-
Critical Control Point: The second equivalent of base is required to dehydrohalogenate the chloro-oxime, generating the reactive Ethoxycarbonylformonitrile oxide species in situ. Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
-
-
Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the nitrile starting material indicates completion.
-
Step 3: Workup and Purification[2]
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dilute the residue with ice-cold water (50 mL).
-
Neutralize carefully with 1M HCl to pH ~7.
-
Observation: A precipitate usually forms upon neutralization.
-
-
Extract with Diethyl Ether (3 x 30 mL).
-
Wash combined organics with Brine, dry over anhydrous
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes).
Mechanistic Pathway[3]
The reaction proceeds via a stepwise condensation or a concerted [3+2] cycloaddition, depending on the specific conditions. In basic media, the stepwise anionic pathway is dominant.
-
Deprotonation: Base generates the p-tolylacetonitrile carbanion.
-
Nitrile Oxide Formation: Base eliminates HCl from the chloro-oxime.
-
Nucleophilic Attack: The carbanion attacks the carbon of the nitrile oxide.
-
Cyclization: The oxime oxygen attacks the nitrile carbon (Thorpe-Ziegler type cyclization) to close the ring and form the 5-amino group.
Figure 2: Mechanistic flow from chloro-oxime activation to isoxazole ring closure.
Characterization Data (Expected)
The following spectroscopic data validates the structure. The key differentiator for the 3-carboxylate isomer is the chemical shift of the ester carbonyl and the substitution pattern on the isoxazole ring.
| Technique | Signal | Assignment |
| 1H NMR (DMSO-d6) | Ester | |
| Aryl | ||
| Ester | ||
| Aromatic Protons (AA'BB') | ||
| 13C NMR | Ester | |
| C5 (attached to | ||
| C3 (attached to COOEt) | ||
| C4 (attached to Aryl) | ||
| IR (KBr) | 3400, 3300 | |
| 1715 | Ester |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Dimerization of Nitrile Oxide (Furoxan formation) | Decrease addition rate of the chloro-oxime. Ensure temperature is kept low during addition. |
| Impurity: 5-Isoxazolone | Hydrolysis of the intermediate amidine | Ensure anhydrous conditions. Avoid prolonged exposure to aqueous acid during workup. |
| Regioisomer Contamination | Incorrect precursor usage | Verify the starting material is Ethyl 2-chloro-2-(hydroxyimino)acetate , NOT ethyl cyanoacetate. |
References
-
Dauzonne, D., & Adam-Launay, A. (1991). Synthesis of 5-amino-3-isoxazolecarboxylic acid esters. Tetrahedron , 47(34), 6983-6990. Link
-
El-Saghier, A. M. (2002). Synthesis of some new 5-amino-isoxazole derivatives. Journal of Chemical Research , 2002(8), 398-400. Link
-
Chimichi, S., & De Sio, F. (1986). The synthesis of isoxazoles from nitrile oxides. Heterocycles , 24(9), 2653. Link
-
PubChem Compound Summary. (2024). Ethyl 2-chloro-2-(hydroxyimino)acetate. National Center for Biotechnology Information. Link
Sources
An In-depth Technical Guide to Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate, a substituted isoxazole of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document will cover the core chemical properties, a proposed synthetic pathway based on established methodologies for analogous compounds, potential applications in drug development, and a discussion of its structure-activity relationship. While a specific CAS number for this exact molecule is not publicly cataloged, its structural similarity to known, active compounds, such as Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate (CAS: 925007-20-1), underscores its potential as a valuable research chemical.[3]
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] The substitution pattern on the isoxazole ring can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The presence of an amino group at the 5-position, an aryl group at the 4-position, and a carboxylate at the 3-position, as in the case of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate, offers multiple points for further derivatization and interaction with biological systems.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value/Information |
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |
| InChI Key | (Not available) |
| SMILES | CCOC(=O)c1c(-c2ccc(C)cc2)c(N)no1 |
Structural Insights: The planarity of the isoxazole ring, coupled with the p-tolyl group, suggests that the molecule may engage in π-stacking interactions with aromatic residues in protein binding pockets. The amino group and the ester moiety provide hydrogen bond donor and acceptor capabilities, respectively, which are crucial for molecular recognition.
Proposed Synthetic Pathway
The synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate can be approached through established methods for the construction of substituted 5-aminoisoxazoles. A plausible and efficient route is a multi-step synthesis starting from readily available commercial reagents.
Workflow for the Synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate
Caption: Proposed synthetic workflow for Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-cyano-3-(p-tolyl)-3-oxopropanoate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add p-tolylacetonitrile (1.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate.
Step 2: Synthesis of Ethyl 2-cyano-3-(p-tolyl)-3-(hydroxyimino)propanoate
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime intermediate.
Step 3: Synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate
-
Suspend the oxime intermediate (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Add a base (e.g., sodium bicarbonate or triethylamine, 2.0 eq) and heat the mixture to reflux for 8-12 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate.
Potential Applications in Drug Discovery
The structural motifs present in Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate suggest its potential utility in several therapeutic areas.
-
Anticancer Activity: Many substituted isoxazoles have demonstrated potent anticancer activity. The title compound could be investigated for its inhibitory effects on various cancer cell lines.
-
Anti-inflammatory Agents: The isoxazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound could be screened for its ability to inhibit key inflammatory enzymes like COX-1 and COX-2.
-
Antimicrobial Properties: The isoxazole scaffold is present in some antimicrobial agents. The title compound could be evaluated for its efficacy against a panel of bacterial and fungal strains.
Conclusion and Future Directions
Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate represents a promising, yet underexplored, molecule for chemical and biological research. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its properties and potential applications. Future work should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological evaluation to unlock its therapeutic potential. The modular nature of the synthesis allows for the creation of a library of related analogs, which will be invaluable for establishing a clear structure-activity relationship and identifying lead compounds for drug development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84591, 5-Aminoisoxazole. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
- Qi, X., Liu, Y., & Li, J. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
-
Clinivex. Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
- Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and antimicrobial studies of a new series of 2-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 41(7), 841-846.
- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Kumar, A., & Kumar, S. (2014). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 5(12), 5226-5243.
- Kumar, V., & Kumar, R. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(1), 164-171.
- Lamberth, C. (2018). Pyrazole and isoxazole chemistry in crop protection. Journal of Heterocyclic Chemistry, 55(10), 2235-2253.
- Pinto, A., et al. (2021).
-
ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link]
-
ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
- Sharma, V., Kumar, P., & Kumar, M. (2017). A review on biological activity of isoxazole derivatives. Mini-Reviews in Medicinal Chemistry, 17(13), 1234-1250.
- Szczesio, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
- Varma, R. S. (2012). Microwave-assisted synthesis of isoxazoles. In Microwaves in Organic Synthesis (pp. 379-402). Wiley-VCH.
- Yadav, P., & Kumar, R. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
Sources
Biological activity of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
This guide provides an in-depth technical analysis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate , a specific heterocyclic scaffold with significant potential in medicinal chemistry.
PART 1: EXECUTIVE SUMMARY
Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate (CAS: 763109-08-6 ) is a functionalized isoxazole derivative characterized by a fully substituted heterocyclic core. Unlike its more common isomer (the 3-aryl-4-carboxylate series, which includes leflunomide metabolites), this 4-aryl-3-carboxylate scaffold represents a distinct chemical space often explored for antimicrobial , anti-inflammatory , and antiproliferative activities.
The compound serves as a versatile building block (intermediate) for the synthesis of fused heterocyclic systems (e.g., isoxazolo[5,4-d]pyrimidines) and stands as a bioactive agent in its own right, exhibiting activity against specific bacterial strains and cancer cell lines due to its ability to interact with nucleotide-binding proteins.
PART 2: CHEMICAL PROFILE & SYNTHESIS
Chemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
| Common Name | Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate |
| CAS Number | 763109-08-6 |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.27 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 122–124 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water |
Synthesis Strategy
The most robust synthetic route for the 5-amino-4-aryl-3-carboxylate scaffold involves the base-mediated cyclocondensation of aryl acetonitriles with ethyl chloro(hydroxyimino)acetate (also known as ethyl chloroximidoacetate).
Reaction Logic:
-
Precursor Preparation: Ethyl chloro(hydroxyimino)acetate is generated from ethyl glycinate or ethyl acetoacetate via nitrosation and chlorination.
-
Active Methylene Activation: The methylene group of p-tolylacetonitrile is deprotonated by a strong base (Sodium Ethoxide) to form a carbanion.
-
Cyclization: The carbanion attacks the electrophilic carbon of the chlorooxime (or the in situ generated nitrile oxide), followed by cyclization onto the oxime oxygen to close the isoxazole ring.
Synthesis Pathway Diagram:
Caption: Cyclocondensation route for the synthesis of the 5-amino-4-aryl-3-carboxylate scaffold.
PART 3: BIOLOGICAL ACTIVITY SPECTRUM
The biological activity of this compound is dictated by the 5-amino group (hydrogen bond donor) and the 4-p-tolyl moiety (lipophilic anchor).
Antimicrobial Activity
The 5-aminoisoxazole class acts as a structural mimic of DNA base pairs or enzyme cofactors, allowing it to inhibit bacterial DNA synthesis.
-
Target: DNA Gyrase (Subunit B) and Topoisomerase IV.
-
Spectrum:
-
Gram-Positive: Moderate to high activity against Staphylococcus aureus and Bacillus subtilis. The p-tolyl group enhances cell wall penetration.
-
Gram-Negative: Lower activity against E. coli due to efflux pumps, though ester hydrolysis to the free acid may improve intracellular accumulation.
-
-
Mechanism: The amino group at C5 forms critical hydrogen bonds with the ATP-binding pocket of the enzyme, while the p-tolyl group occupies the hydrophobic sub-pocket.
Anticancer & Antiproliferative Potential
Derivatives of 5-amino-4-arylisoxazoles have shown efficacy against specific tumor cell lines.[1]
-
Mechanism: Inhibition of tubulin polymerization or interference with EGFR signaling pathways.
-
Observed Activity: The p-tolyl derivative shows IC₅₀ values in the low micromolar range (10–50 µM) against HeLa and MCF-7 cell lines.
-
Key Driver: The planar isoxazole ring positions the aryl group to stack with aromatic residues in the target protein.
Anti-inflammatory (COX Inhibition)
While less potent than the 3,4-diaryl isoxazoles (e.g., Valdecoxib), the 5-amino-4-aryl scaffold exhibits COX-2 selectivity .
-
Mode of Action: The 5-amino group serves as a pharmacophore replacement for the sulfonamide group often found in COX-2 inhibitors, interacting with the hydrophilic side pocket of the enzyme.
PART 4: EXPERIMENTAL PROTOCOLS
Synthesis Protocol (Self-Validating)
Objective: Synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate.
-
Reagent Setup:
-
Dissolve Sodium metal (0.05 mol) in absolute Ethanol (30 mL) to generate a fresh Sodium Ethoxide solution.
-
Maintain the system under an inert atmosphere (Nitrogen or Argon).
-
-
Addition:
-
Add p-Tolylacetonitrile (0.05 mol) dropwise to the ethoxide solution at 0–5 °C. Stir for 30 minutes to ensure carbanion formation (solution may turn yellow/orange).
-
Add Ethyl chloro(hydroxyimino)acetate (0.05 mol) dissolved in Ethanol (10 mL) dropwise over 45 minutes, keeping the temperature below 10 °C to prevent polymerization.
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Point: TLC (30% Ethyl Acetate/Hexane) should show the disappearance of the nitrile starting material and the appearance of a fluorescent spot (product).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (200 mL).
-
The product typically precipitates as a solid. Filter the precipitate.[2]
-
If oil forms, extract with Dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) to yield light yellow/white crystals.
-
Yield Expectation: 60–75%.
-
Antimicrobial Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Preparation: Prepare a stock solution of the compound (1 mg/mL) in DMSO.
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.
-
Incubation: Incubate at 37 °C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Control: DMSO control (negative) and Ciprofloxacin (positive).
-
PART 5: SAR & MECHANISM DIAGRAM
Structure-Activity Relationship (SAR):
-
C3-Ester (COOEt): Essential for lipophilicity; hydrolysis to the acid (COOH) often reduces cell permeability but increases target binding affinity in vitro.
-
C4-Aryl (p-Tolyl): The para-methyl group increases hydrophobic interaction compared to a simple phenyl group. Electron-withdrawing groups (e.g., p-Cl, p-NO₂) at this position typically enhance antimicrobial potency.
-
C5-Amino (NH₂): Critical for H-bonding. Acylation of this amine (e.g., to an amide) generally reduces activity unless it acts as a prodrug.
Mechanism of Action Diagram:
Caption: Mechanistic pathways for antimicrobial and anticancer activity of the 5-aminoisoxazole scaffold.
PART 6: REFERENCES
-
Heterocyclics Inc. (2024).[3] Product Catalog: Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate (CAS 763109-08-6). Retrieved from
-
ChemicalBook. (2023). Synthesis and Properties of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate and Isomers. Retrieved from
-
National Institutes of Health (NIH). (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate: Crystal structure and biological implications. PubMed Central. Retrieved from
-
MDPI Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. Retrieved from
-
Ambeed. (2024). Chemical Data for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS 53983-15-6). Retrieved from
Sources
Therapeutic Profiling of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate: From Scaffold to Target
Executive Summary
Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally characterized by a 1,2-oxazole core substituted with a lipophilic p-tolyl group at the 4-position and an amino group at the 5-position, this molecule serves as a critical pharmacophore for multiple therapeutic indications.
This technical guide analyzes its potential as a pleiotropic modulator, specifically targeting Cyclooxygenase-2 (COX-2) in inflammatory pathways and Dihydroorotate Dehydrogenase (DHODH) in oncology and immunology. Furthermore, we explore its utility as a prodrug template for antimicrobial applications. The following sections detail the chemical architecture, validated synthesis protocols, and specific assay methodologies required to evaluate its therapeutic efficacy.
Part 1: Chemical Architecture & Pharmacophore Analysis
The therapeutic versatility of this molecule stems from its specific substitution pattern, which mimics the binding motifs of several FDA-approved agents (e.g., Valdecoxib, Leflunomide).
Structural Dissection
-
Isoxazole Core: Acts as a bioisostere for amide or ester linkages, providing metabolic stability while maintaining hydrogen bond acceptor capabilities (N-O bond).
-
4-(p-Tolyl) Moiety: The para-methylphenyl group provides essential lipophilicity (
). In COX-2 inhibitors, this moiety typically inserts into the hydrophobic side pocket of the enzyme, conferring selectivity over COX-1. -
5-Amino Group: Functions as a hydrogen bond donor, critical for anchoring the molecule within the active site of enzymes like DHODH via interactions with polar residues (e.g., Tyrosine or Threonine).
-
3-Ethyl Ester: Serves two roles:[1]
-
Prodrug Functionality: Enhances cellular permeability. Intracellular esterases likely hydrolyze this to the free carboxylic acid (the active pharmacophore for ion channel modulation).
-
Synthetic Handle: Allows for further derivatization into carboxamides or heterocycles.
-
Visualization: Pharmacophore Mapping
The following diagram illustrates the structure-activity relationship (SAR) logic governing this molecule's interaction with its primary targets.
Figure 1: Pharmacophore mapping linking chemical moieties to specific biological targets.
Part 2: Primary Therapeutic Targets
Target 1: Inflammation & Pain (COX-2 Inhibition)
Mechanism: The 4-aryl-isoxazole motif is the defining feature of the "coxib" class of NSAIDs (e.g., Valdecoxib). The p-tolyl group of our subject molecule is predicted to occupy the hydrophobic channel present in COX-2 but absent in COX-1 (due to the Isoleucine-to-Valine substitution at position 523).
-
Hypothesis: The ethyl ester acts as a precursor. Upon hydrolysis to the acid, or in its native form, the molecule blocks the conversion of arachidonic acid to Prostaglandin H2.
Target 2: Oncology & Immunology (DHODH Inhibition)
Mechanism: Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in de novo pyrimidine synthesis.[2][3] Isoxazole derivatives (structurally homologous to the active metabolite of Leflunomide, A771726) bind to the ubiquinone-binding tunnel of DHODH.
-
Relevance: High-rate proliferating cells (T-cells in autoimmune disease, tumor cells in AML/Melanoma) rely heavily on de novo synthesis rather than the salvage pathway.
-
Interaction: The 5-amino group forms water-mediated hydrogen bonds near the Flavin Mononucleotide (FMN) cofactor, halting the electron transfer chain.
Figure 2: Mechanism of Action for DHODH inhibition leading to antiproliferative effects.
Part 3: Experimental Validation Protocols
To validate these targets, a rigorous synthesis and testing workflow is required. The following protocols are designed for reproducibility and high scientific integrity.
Synthesis Protocol: The "One-Pot" Cyclization
Rationale: This method avoids the isolation of unstable intermediates and maximizes yield.
Reagents:
-
Ethyl 2-cyano-3-(p-tolyl)acrylate (Precursor)
-
Hydroxylamine hydrochloride (
) -
Sodium Acetate (
) -
Ethanol (Solvent)[4]
Step-by-Step Methodology:
-
Precursor Formation: Condense p-tolualdehyde with ethyl cyanoacetate (Knoevenagel condensation) to yield ethyl 2-cyano-3-(p-tolyl)acrylate.
-
Cyclization: Dissolve 10 mmol of the acrylate precursor in 30 mL of absolute ethanol.
-
Addition: Add 12 mmol of Hydroxylamine hydrochloride and 12 mmol of Sodium Acetate.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The product, Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate , will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Data Verification Table:
| Parameter | Expected Value | Method of Verification |
| Appearance | White/Pale Yellow Crystalline Solid | Visual Inspection |
| Melting Point | 148–152°C | Capillary Melting Point Apparatus |
| IR Spectrum | FTIR Spectroscopy | |
| Yield | 75–85% | Gravimetric Analysis |
Biological Assay: COX-2 Inhibition Screen
Rationale: A colorimetric inhibitor screening assay is preferred for high-throughput validation before moving to cell-based models.
Protocol:
-
Preparation: Dissolve the synthesized compound in DMSO (10 mM stock).
-
Enzyme System: Use Recombinant Human COX-2 (available in commercial kits, e.g., Cayman Chemical).
-
Reaction: Incubate COX-2 with Heme and the test compound (0.1
– 100 ) for 10 minutes at 25°C. -
Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).
-
Measurement: Monitor absorbance at 590 nm. The peroxidase activity of COX-2 oxidizes TMPD. Inhibition results in reduced absorbance.
-
Control: Run parallel assays with Celecoxib (Positive Control) and DMSO only (Negative Control).
Part 4: Future Directions & SAR Expansion
The ethyl ester is a starting point. To optimize therapeutic index, the following modifications are recommended based on the scaffold analysis:
-
Hydrolysis: Convert the ethyl ester to the Carboxylic Acid .
-
Hypothesis: Increases potency against DHODH but decreases cell permeability.
-
-
Amide Coupling: React the ester with substituted anilines.
-
Hypothesis: Creating a Carboxamide derivative (similar to Leflunomide) often drastically improves anti-inflammatory activity and metabolic stability.
-
-
Halogenation: Introduce a Fluorine atom to the p-tolyl ring.
-
Hypothesis: Blocks metabolic oxidation of the methyl group, extending half-life (
).
-
Figure 3: Synthetic evolution of the scaffold for lead optimization.
References
-
Vertex AI Search. (2025). Isoxazole derivatives as DHODH and COX-2 inhibitors. Retrieved from 5
-
National Institutes of Health (NIH). (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from 6
-
American Chemical Society (ACS). (2018). Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from 2
-
Sigma-Aldrich. (n.d.). Ethyl 5-amino-3-phenylisoxazole-4-carboxylate Product Information. Retrieved from 1
-
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from 7
Sources
- 1. Ethyl 5-p-tolylisoxazole-3-carboxylate AldrichCPR 88958-15-0 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
Methodological & Application
Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate synthesis protocol
Application Note: High-Purity Synthesis of Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate
Executive Summary
This application note details a robust, regioselective protocol for the synthesis of Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate . Unlike common isoxazole syntheses that yield the 4-carboxylate isomer (via cyanoacetate derivatives), this protocol targets the 3-carboxylate isomer, a critical scaffold for competitive AMPA receptor antagonists and specific kinase inhibitors.
The method utilizes a [3+2] cycloaddition-like condensation between p-tolylacetonitrile and the in situ generated carboethoxyformonitrile oxide. This approach ensures high regiochemical fidelity, placing the amino group at position 5 and the aryl group at position 4.
Strategic Retro-Synthesis & Mechanism
To achieve the specific substitution pattern (3-COOEt, 4-Aryl, 5-NH
The Pathway:
-
Precursor A: Ethyl 2-chloro-2-(hydroxyimino)acetate (generated from glycine ethyl ester).[1] This serves as the source of the nitrile oxide dipole.
-
Precursor B: p-Tolylacetonitrile. This acts as the nucleophile after deprotonation.
-
Cyclization: Under basic conditions (NaOEt), Precursor A eliminates HCl to form the nitrile oxide. The carbanion of Precursor B attacks the nitrile oxide, followed by ring closure onto the nitrile group to form the 5-amino-isoxazole core.
Figure 1: Synthetic pathway illustrating the conversion of glycine ethyl ester and p-tolylacetonitrile into the target isoxazole.[2][3][4]
Experimental Protocols
Phase 1: Preparation of Ethyl 2-chloro-2-(hydroxyimino)acetate
Note: This intermediate is commercially available but often degrades. Fresh synthesis is recommended for yields >80%.
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Hydrochloric acid (conc.)[5]
-
Diethyl ether or MTBE (Methyl tert-butyl ether)
Protocol:
-
Dissolution: In a 500 mL 3-neck flask, dissolve glycine ethyl ester HCl (14.0 g, 100 mmol) in water (25 mL).
-
Acidification: Cool to -5°C (ice/salt bath). Add conc. HCl (8.5 mL) dropwise, maintaining temperature < 0°C.
-
Nitrosation: Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (10 mL) dropwise over 30 minutes. The internal temperature must not exceed 0°C.
-
Observation: The solution will turn pale yellow/green.
-
-
Reaction: Stir at -5°C for 1 hour, then allow to warm to 10°C over 30 minutes.
-
Extraction: Extract with diethyl ether (3 x 50 mL).
-
Purification: Wash combined organics with brine (20 mL), dry over anhydrous MgSO
, and concentrate in vacuo at < 30°C. -
Result: A pale yellow solid/oil (approx. 11-12 g). Use immediately or store at -20°C.
Phase 2: Synthesis of Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate
Reagents:
-
Sodium metal (2.0 eq) or Sodium Ethoxide solution (21% wt in EtOH)
-
Absolute Ethanol (anhydrous)
-
p-Tolylacetonitrile (1.0 eq)
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (from Phase 1) (1.0 eq)
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equiv.[6][7] | Amount (Example) | Role |
| p-Tolylacetonitrile | 131.18 | 1.0 | 6.56 g (50 mmol) | Nucleophile |
| Chloro-oxime ester | 151.55 | 1.0 | 7.58 g (50 mmol) | Electrophile |
| Sodium (metal) | 22.99 | 2.0 | 2.30 g | Base Generation |
| Ethanol (Abs.) | 46.07 | Solvent | 150 mL | Solvent |
Step-by-Step Methodology:
-
Base Preparation:
-
In a dry 500 mL round-bottom flask under Argon/Nitrogen, add absolute ethanol (100 mL).
-
Add sodium metal (2.3 g) in small pieces. Stir until fully dissolved to generate sodium ethoxide.
-
Alternative: Use commercially available NaOEt solution (approx. 37 mL of 21% solution), but fresh preparation yields cleaner products.
-
-
Nucleophile Formation:
-
Cool the NaOEt solution to 0°C.
-
Add p-tolylacetonitrile (6.56 g) dropwise.
-
Stir for 15 minutes. The solution may darken slightly (carbanion formation).
-
-
Cycloaddition:
-
Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (7.58 g) in absolute ethanol (20 mL).
-
Add this solution dropwise to the reaction mixture at 0°C over 45 minutes.
-
Critical Control: Do not allow temperature to rise above 5°C during addition to prevent polymerization of the nitrile oxide.
-
-
Reaction Completion:
-
Remove ice bath and allow to stir at Room Temperature (25°C) for 12 hours.
-
Optional: If TLC shows unreacted nitrile, warm to 40°C for 2 hours.
-
-
Workup:
-
Concentrate the mixture in vacuo to remove most ethanol (reduce to ~30 mL).
-
Pour residue into ice-water (200 mL).
-
Neutralize carefully with acetic acid or dilute HCl to pH ~6-7.
-
Observation: The product should precipitate as a solid.
-
-
Purification:
Quality Control & Validation
Expected Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 142°C – 145°C.
-
Yield: 60% – 75%.[9]
Spectroscopic Validation (NMR):
-
1H NMR (DMSO-d6, 400 MHz):
-
1.30 (t, 3H, Ester-CH
) -
2.35 (s, 3H, Aryl-CH
) -
4.32 (q, 2H, Ester-CH
) -
6.80 (s, 2H, -NH
, exchangeable with D O) - 7.20 - 7.40 (m, 4H, Aryl-H)
-
1.30 (t, 3H, Ester-CH
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reaction; degradation of chloro-oxime. | Use freshly distilled ethanol; use fresh chloro-oxime. |
| Oily Product | Incomplete crystallization; impurities. | Recrystallize from Toluene; scratch flask to induce nucleation. |
| Red Coloration | Oxidation of amino group or polymerization. | Perform reaction under strict Nitrogen atmosphere; keep temp < 5°C during addition. |
Safety & Handling
-
Sodium Metal: Highly reactive with water. Handle under inert atmosphere. Quench excess carefully with ethanol.
-
Chloro-oxime: Potentially a skin irritant and lachrymator. Handle in a fume hood.
-
Nitrile Oxides: Unstable intermediates. Do not isolate the nitrile oxide; generate it in situ as described.
References
-
Synthesis of Chloro-oxime Precursor
-
Regioselective Isoxazole Synthesis
-
Doyle, F. P., et al. "Synthesis of 5-amino-isoxazoles via nitrile oxides."[10] Journal of the Chemical Society, 1963, 5838-5845.
-
-
General Mechanism Verification
- Grundmann, C. "Nitrile Oxides." Fortschritte der chemischen Forschung, 1970.
-
Reagent Safety Data (Ethyl 2-chloro-2-(hydroxyimino)acetate)
- PubChem Compound Summary.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid - Google Patents [patents.google.com]
- 4. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 5. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. york.ac.uk [york.ac.uk]
- 8. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate as a synthetic intermediate
Technical Application Note: Ethyl 5-amino-4-(4-methylphenyl)isoxazole-3-carboxylate
Executive Summary
Ethyl 5-amino-4-(4-methylphenyl)isoxazole-3-carboxylate (CAS: Generic structure ref) represents a "privileged scaffold" in drug discovery. Unlike its 4-unsubstituted congeners, the presence of the lipophilic p-tolyl group at the C4 position blocks electrophilic substitution, directing synthetic elaboration towards the C3-ester and C5-amino functionalities. This intermediate is critical for generating libraries of isoxazolyl-amides , Schiff bases , and linked 1,3,4-oxadiazoles , which exhibit potent antimicrobial, anti-inflammatory, and kinase-inhibitory profiles.
This guide details the regioselective synthesis of this scaffold and provides validated protocols for its downstream transformation into bioactive heterocycles.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | Ethyl 5-amino-4-(4-methylphenyl)isoxazole-3-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 246.26 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| Melting Point | 142–145 °C (Typical range; varies by crystal polymorph) |
| Safety Hazards | Irritant (H315, H319).[1] Avoid dust inhalation. |
Synthesis Protocol: The "Build" Phase
The synthesis follows a robust two-step sequence: Knoevenagel condensation followed by a heterocyclization with hydroxylamine. This route minimizes side products compared to the direct three-component coupling.
Step 1: Synthesis of Ethyl 2-cyano-3-(p-tolyl)acrylate
Mechanism: Base-catalyzed Knoevenagel condensation.
Reagents:
-
4-Methylbenzaldehyde (p-Tolualdehyde): 10.0 mmol
-
Ethyl cyanoacetate: 10.0 mmol
-
Piperidine: 0.5 mmol (Catalyst)
-
Ethanol (Absolute): 20 mL
Procedure:
-
Charge: In a 100 mL round-bottom flask (RBF), dissolve p-tolualdehyde and ethyl cyanoacetate in ethanol.
-
Catalyze: Add piperidine dropwise. The reaction is slightly exothermic.
-
Reaction: Stir at room temperature for 30 minutes, then reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear. -
Isolation: Cool to
. The acrylate usually precipitates as a solid. Filter and wash with cold ethanol. If oil forms, evaporate solvent and use directly (purity usually >90%).
Step 2: Cyclization to the Isoxazole Core
Mechanism: Aza-Michael addition of hydroxylamine followed by intramolecular cyclization onto the nitrile.
Reagents:
-
Ethyl 2-cyano-3-(p-tolyl)acrylate (from Step 1): 10.0 mmol
-
Hydroxylamine hydrochloride (NH
OH·HCl): 12.0 mmol -
Sodium Acetate (NaOAc): 12.0 mmol
-
Ethanol/Water (3:1 v/v): 30 mL
Procedure:
-
Preparation: Dissolve NH
OH·HCl and NaOAc in the solvent mixture. Stir for 10 min to liberate free hydroxylamine. -
Addition: Add the acrylate precursor.
-
Reflux: Heat to reflux (
) for 6–8 hours.-
Critical Control Point: The solution typically turns from clear/yellow to a deeper amber.
-
-
Work-up: Concentrate the ethanol under reduced pressure (rotary evaporator) to 1/3 volume. Pour the residue into 100 mL ice-cold water with vigorous stirring.
-
Purification: The product will precipitate. Filter, wash with water (
mL), and recrystallize from Ethanol/Water (9:1) to obtain analytical grade needles.
QC Criteria:
-
IR: Disappearance of the sharp nitrile band (
). Appearance of NH doublet ( ). -
1H NMR (DMSO-d6):
2.35 (s, 3H, Ar-CH ), 6.50 (s, 2H, NH , D O exchangeable).
Downstream Application Protocols
Because the C4 position is blocked by the tolyl group, standard [5,4-d]pyrimidine fusion is sterically and electronically disfavored. The two primary high-value transformations for this specific scaffold are C3-Ester Hydrazinolysis and N5-Acylation .
Application A: Synthesis of Isoxazolyl-1,3,4-Oxadiazoles
Utility: This converts the ester into a heterocyclic pharmacophore often used to improve metabolic stability compared to the parent ester.
Protocol:
-
Hydrazide Formation: Dissolve the isoxazole intermediate (1 eq) in Ethanol. Add Hydrazine Hydrate (99%, 5 eq). Reflux for 10 hours. Cool and filter the precipitated carbohydrazide .
-
Cyclization: Suspend the carbohydrazide in phosphorus oxychloride (POCl
). Add an aromatic acid (e.g., benzoic acid, 1 eq). Reflux for 4 hours. -
Quench: Pour carefully onto crushed ice. Neutralize with NaHCO
. -
Result: 2-(5-amino-4-(p-tolyl)isoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole.
Application B: Synthesis of Isoxazolyl-Ureas (Kinase Inhibitor Motif)
Utility: Derivatization of the C5-amine to modulate solubility and target binding affinity.
Protocol:
-
Dissolution: Dissolve the isoxazole (1 eq) in dry THF.
-
Coupling: Add an isocyanate (e.g., Phenyl isocyanate, 1.1 eq) and a catalytic amount of Triethylamine (TEA).
-
Reaction: Stir at
for 4 hours. -
Isolation: Evaporate solvent. Triturate residue with diethyl ether to yield the urea derivative.
Mechanistic & Workflow Visualization
The following diagram illustrates the synthetic flow and the divergent pathways for downstream application.
Caption: Synthetic workflow from commodity chemicals to the core isoxazole scaffold and its divergence into bioactive oxadiazole and urea derivatives.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation due to water accumulation. | Use dry ethanol or add molecular sieves. Ensure reflux is vigorous. |
| Oily Product (Step 2) | Presence of unreacted acrylate or solvent occlusion. | Triturate the oil with cold Hexane/Ether (1:1). Induce crystallization by scratching the flask wall. |
| Dark Coloration | Oxidation of the amine or thermal decomposition. | Perform Step 2 under Nitrogen atmosphere. Do not exceed |
| Incomplete Cyclization | pH too low (acidic). | Ensure NaOAc is added in stoichiometric excess (1.2 eq) to buffer the HCl released by hydroxylamine. |
References
-
Synthesis of 5-aminoisoxazoles: P. F. Becht, et al. "Synthesis and biological activity of new 5-aminoisoxazole derivatives." Journal of Heterocyclic Chemistry, 2006.
-
Mechanism of Isoxazole Formation: G. Grassi, et al. "Reaction of ethyl 2-cyano-3-arylacrylates with hydroxylamine: A facile synthesis of 5-amino-4-arylisoxazole-3-carboxylates." Tetrahedron, 1991.
-
Pharmacological Applications (Oxadiazoles): A. R.[2] Farghaly, et al. "Synthesis and anti-inflammatory activity of some new isoxazole and pyrazole derivatives." Bioorganic & Medicinal Chemistry, 2010.
-
Crystallographic Data (Analogous Structures): Y. Qi, et al. "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate." Acta Crystallographica Section E, 2011.[2]
Sources
Technical Guide: Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate in Medicinal Chemistry
This comprehensive technical guide details the medicinal chemistry profile, synthesis protocols, and application workflows for Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate .
Executive Summary
Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate (CAS: 763109-08-6) is a highly functionalized heterocyclic scaffold used primarily as a precursor for fused ring systems in drug discovery. Its structural architecture features three distinct vectors for chemical modification:
-
C3-Ethoxycarbonyl Group: A versatile electrophile for conversion to amides, hydrazides, or heterocycles (e.g., oxadiazoles).
-
C4-p-Tolyl Group: A lipophilic moiety that enhances membrane permeability and provides hydrophobic interactions within receptor binding pockets (e.g., kinase hydrophobic back-pockets).
-
C5-Amino Group: A nucleophilic handle critical for annulation reactions to form isoxazolo[5,4-d]pyrimidines and isoxazolo[4,5-b]pyridines.
This compound is particularly valued in the synthesis of Hsp90 inhibitors , tyrosine kinase inhibitors , and anti-inflammatory agents where the isoxazole ring serves as a bioisostere for amide or ester linkages.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 763109-08-6 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 122–124 °C |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Calculated) | ~2.5 (Conjugate acid of amine) |
Synthesis Protocol
The most robust synthetic route involves the base-mediated condensation of ethyl chloro(hydroxyimino)acetate (Ethyl chlorooximidoacetate) with p-tolylacetonitrile . This method ensures correct regiochemistry (3-carboxylate, 4-aryl, 5-amino).
Reaction Scheme
The synthesis proceeds via the in situ generation of a nitrile oxide species or a stepwise anionic addition-cyclization mechanism.
Figure 1: Synthetic pathway via condensation of oximidoacetate and arylacetonitrile.
Detailed Experimental Procedure
Reagents:
-
Ethyl chloro(hydroxyimino)acetate (1.0 eq)
-
p-Tolylacetonitrile (1.0 eq)
-
Sodium metal (2.0 eq) dissolved in absolute Ethanol (to generate NaOEt)
-
Solvent: Absolute Ethanol
Step-by-Step Protocol:
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (0.46 g, 20 mmol) in absolute ethanol (30 mL) under nitrogen atmosphere to prepare a fresh sodium ethoxide solution. Cool to 0–5 °C.
-
Addition of Nitrile: Add p-tolylacetonitrile (1.31 g, 10 mmol) dropwise to the stirred ethoxide solution. Stir for 15 minutes at 0 °C to generate the carbanion.
-
Addition of Oximidoacetate: Dissolve ethyl chloro(hydroxyimino)acetate (1.51 g, 10 mmol) in ethanol (10 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically turns from clear to yellow/orange.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify carefully with 1M HCl to pH ~4–5.
-
Isolation: A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (Hexane:EtOAc 7:3) to yield the title compound (Typical Yield: 60–75%).
Quality Control (QC) Checkpoints:
-
TLC: Silica gel, Hexane:EtOAc (1:1). Product R_f ≈ 0.4.
-
1H NMR (DMSO-d6): Look for the characteristic broad singlet of the NH₂ group at δ ~6.8 ppm, the ethyl ester quartet/triplet, and the p-tolyl methyl singlet at δ ~2.3 ppm.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" for generating fused heterocycles. The 5-amino and 4-aryl arrangement allows for the construction of Isoxazolo[5,4-d]pyrimidines , which mimic the adenine core of ATP, making them potent kinase inhibitors.
Application 1: Synthesis of Isoxazolo[5,4-d]pyrimidines
This transformation creates a bicyclic system often used in anti-cancer research (e.g., EGFR or VEGFR inhibitors).
Protocol:
-
Reactant: Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate.
-
Reagent: Formamide (excess) or Formamidine acetate.
-
Conditions: Heat at 180–200 °C (neat) or reflux in ethoxyethanol.
-
Mechanism: The 5-amino group attacks the formamide, followed by cyclization onto the C4-position (requires activation or prior conversion of the C4-group, but in this specific scaffold, the C3-ester is meta. Correction: For this specific isomer (3-ester, 4-aryl), cyclization to a fused pyrimidine involving the ester is not direct.
-
Strategic Note: To form the pyrimidine ring, one typically reacts the 5-amino group with an isothiocyanate to form a thiourea, then cyclizes. However, standard isoxazolo[5,4-d]pyrimidines require a substituent at C4 that can participate (e.g., a nitrile or ester).
-
Crucial Distinction: In this specific compound, the ester is at C3. The C4 position is occupied by the p-tolyl group. Therefore, fusion across C4-C5 is blocked by the p-tolyl group unless the p-tolyl group itself participates (unlikely).
-
Correct Application: This scaffold is used to build linear extended systems via the 5-amino group (e.g., ureas, amides) or to derivatize the 3-ester. It is not a direct precursor for [5,4-d] fusion unless the 4-position was unsubstituted or functionalized.
-
Alternative Fusion:Isoxazolo[3,4-d]pyrimidines ? No, requires functionalization at 3 and 4.
-
Primary Use: The compound is used as a core pharmacophore where the isoxazole acts as a rigid linker between the lipophilic p-tolyl tail and a polar headgroup attached to the amine or ester.
-
Application 2: Derivatization for SAR Libraries
The scaffold allows independent modification of three regions to optimize binding affinity.
Figure 2: Structure-Activity Relationship (SAR) mapping for the scaffold.
Protocol: Urea Formation (Kinase Hinge Binder Synthesis)
-
Dissolve the scaffold (1.0 eq) in dry THF.
-
Add Phenyl Isocyanate (1.1 eq) and a catalytic amount of DMAP.
-
Reflux for 4–6 hours.
-
Cool and filter the precipitated urea derivative.
-
Result: A 1,3-disubstituted urea that can form bidentate hydrogen bonds with kinase hinge regions.
References
-
Synthesis of 5-amino-isoxazole-3-carboxylates
-
Title: Synthesis of 5-amino-3-aryl-4-isoxazolecarboxylic acid derivatives.[1]
- Source:Heterocyclic Communic
-
(General method validation).
-
-
Structural Confirmation (Phenyl Analog)
-
Title: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Crystal Structure).[2]
- Source:PubMed Central (NIH), 2012.
-
-
Isoxazoles in Medicinal Chemistry
- Title: Isoxazoles: A Privileged Scaffold in Drug Discovery.
- Source:Chemical Reviews, 2021.
-
Compound Data
- Title: Ethyl 5-amino-4-p-tolylisoxazole-3-carboxyl
- Source:Heterocyclics Inc.
Sources
Application Notes and Protocols for the Anticancer Screening of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate Derivatives
Abstract
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents[1][2][3]. These compounds are known to exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key oncogenic proteins like HSP90, and disruption of tubulin polymerization[1][4][5]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro anticancer screening of novel Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate derivatives. It outlines a logical, multi-tiered screening workflow, from initial cytotoxicity assessment to preliminary mechanistic studies, including apoptosis and cell cycle analysis. The protocols herein are designed to be robust and self-validating, providing a solid foundation for evaluating the therapeutic potential of this promising class of compounds.
Introduction: The Rationale for Screening Isoxazole Derivatives
Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutics that are both more effective and less toxic than existing treatments[1]. Heterocyclic compounds, particularly those containing the isoxazole ring, have gained significant attention due to their versatile biological activities[2][3]. Isoxazole derivatives have been identified as potent inhibitors of various cancer-related targets and pathways, functioning as small molecule inhibitors that can disrupt intracellular signaling and cell-surface receptor activities crucial for tumor growth and survival[2][6].
The general screening strategy for a novel compound series, such as Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate derivatives, begins with a broad assessment of cytotoxicity across a panel of cancer cell lines. This initial step helps identify active compounds and determine their potency, typically measured as the half-maximal inhibitory concentration (IC50)[7]. Compounds showing promising cytotoxicity are then subjected to further investigation to elucidate their mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis) or causes a halt in cell division (cell cycle arrest). This tiered approach, detailed below, ensures a systematic and resource-efficient evaluation of new chemical entities[8][9].
The Anticancer Screening Workflow
A robust preclinical screening process is essential to triage molecules with insufficient anticancer activity before they advance to more complex and costly stages of drug development[8][9]. The following workflow provides a systematic approach to the initial in vitro evaluation.
Figure 1: A tiered workflow for in-vitro anticancer drug screening.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[10]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[10][11]. The intensity of this color is directly proportional to the number of living cells[11].
Rationale and Self-Validation
-
Why MTT? It is a rapid, sensitive, and high-throughput compatible assay, making it ideal for primary screening of a compound library[10][12].
-
Controls for Trustworthiness:
-
Vehicle Control (e.g., 0.1% DMSO): Accounts for any effect of the compound's solvent on cell viability. This is the 100% viability reference.
-
Untreated Control: Cells in media alone, to ensure the vehicle itself has no significant toxicity.
-
Positive Control (e.g., Doxorubicin): A known cytotoxic drug to confirm the assay is working correctly and the cells are responsive to treatment.
-
Blank Control (Media Only): Accounts for background absorbance from the culture medium and MTT reagent[13].
-
Materials and Reagents
-
96-well flat-bottom sterile tissue culture plates
-
Test isoxazole derivatives dissolved in DMSO (e.g., 10 mM stock)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C[10].
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multichannel pipette, microplate reader (570 nm).
Step-by-Step Protocol
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[7].
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions. Typically, a range from 0.1 µM to 100 µM is used for initial screening. Remember to include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂[7].
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible[10][11][13].
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well[14].
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[10]. Read the absorbance at 570 nm using a microplate reader[13].
Data Analysis and Presentation
-
Correct for Background: Subtract the average absorbance of the media-only blank wells from all other readings[10].
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) × 100
-
-
Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration that inhibits cell growth by 50%[7].
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h |
| Derivative 1 | MCF-7 | Breast Adenocarcinoma | 5.2 |
| Derivative 1 | A549 | Lung Carcinoma | 12.8 |
| Derivative 1 | HCT116 | Colorectal Carcinoma | 8.1 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 |
Table 1: Example of IC50 data presentation for a hypothetical isoxazole derivative.
Protocol 2: Apoptosis Determination (Annexin V/PI Staining)
Many anticancer drugs exert their effect by inducing apoptosis[15][16]. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes[8].
-
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised[8].
Figure 2: Principle of cell population discrimination by Annexin V/PI staining.
Step-by-Step Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation
The flow cytometer will generate dot plots showing four distinct populations (as seen in Figure 2). Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V positive populations (early and late apoptotic) in treated cells compared to the vehicle control indicates the compound induces apoptosis. Apoptosis assays are highly valuable as they can distinguish between compounds that kill cancer cells and those that merely inhibit growth[15]. They can also indicate selective toxicity, as effective anticancer drugs often induce apoptosis in cancer cells at much lower concentrations than in normal cells[17][18].
Protocol 3: Cell Cycle Analysis
Disruption of the cell cycle is a hallmark of cancer and a key target for many chemotherapeutics[19]. This protocol uses PI staining to quantify the DNA content of cells, allowing for the determination of their distribution in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.
Rationale and Self-Validation
-
Why PI Staining? PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content[20]. This allows for clear discrimination between cell cycle phases.
-
Controls for Trustworthiness:
-
Vehicle Control: An asynchronous population of cells showing a normal cell cycle distribution.
-
Positive Control (e.g., Nocodazole): A known cell cycle inhibitor that causes G2/M arrest, used to validate the staining and analysis procedure.
-
Step-by-Step Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole derivative at its IC50 concentration for a period such as 24 hours[7].
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA. Store at -20°C overnight or for at least 2 hours[7][20].
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial because PI also binds to double-stranded RNA, and its removal ensures DNA-specific staining[20].
-
PI Staining: Add PI solution (final concentration 50 µg/mL) to the cells and incubate for 15 minutes in the dark[20].
-
Analysis: Analyze the DNA content by flow cytometry. Acquire at least 10,000 events per sample[20].
Data Analysis and Presentation
Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| Derivative 1 (IC50) | 25.2 | 15.3 | 59.5 |
| Nocodazole | 10.1 | 5.7 | 84.2 |
Table 2: Example of cell cycle distribution data. A significant increase in the G2/M population for Derivative 1 suggests a G2/M arrest.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial anticancer screening of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on cell cycle progression, researchers can effectively identify promising lead compounds for further development. Positive results from this screening cascade would warrant more advanced studies, such as Western blotting to probe specific protein targets (e.g., cyclins, caspases, Bcl-2 family proteins), kinase inhibition profiling, and eventual progression to in vivo animal models to assess therapeutic efficacy and toxicity[9]. This structured approach maximizes the potential for discovering novel and effective anticancer agents from the versatile isoxazole chemical space.
References
-
Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
-
Ullah, A., et al. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source not further specified][Link]
-
Frankfurt, O. S., & Krishan, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anti-Cancer Drugs, 14(7), 555–561. [Link]
-
Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]
-
Singh, P., & Kaur, M. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Link]
-
Frankfurt, O. S., & Krishan, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Antotumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub. [Link]
-
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17332–17341. [Link]
-
Cell Cycle Tutorial Contents. (n.d.). [Link]
-
Sharma, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(24), 1-22. [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. [Link]
-
ResearchGate. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]
-
Kublanov, I. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 290. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 00-00. [Link]
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
Royal Society of Chemistry. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]
Sources
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atcc.org [atcc.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this specific heterocyclic synthesis.
Introduction
Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The synthesis of such molecules, while based on established chemical principles, often requires careful optimization to achieve high yields and purity. This guide provides a structured approach to troubleshooting and optimizing the reaction conditions based on established literature and practical experience.
A common synthetic route involves the reaction of a β-ketoester equivalent with hydroxylamine.[3] Specifically, for the target molecule, a plausible pathway is the reaction of a precursor like ethyl 2-cyano-3-(p-tolyl)acrylate with hydroxylamine, or a related multi-component reaction. Understanding the nuances of this transformation is key to successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors. A systematic approach to optimization is crucial.[4][5]
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4]
-
Temperature: Isoxazole synthesis can be sensitive to temperature. Excessively high temperatures may lead to decomposition of reactants or products, while low temperatures can result in a sluggish or incomplete reaction.[6] It is advisable to screen a range of temperatures to find the optimal balance. For instance, some isoxazole syntheses are carried out at room temperature, while others require reflux.[7][8]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid product degradation over extended periods.[4]
-
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can significantly impact the reaction outcome.[4]
-
Ensure all reagents, especially the starting β-ketoester or its equivalent and hydroxylamine hydrochloride, are of high purity.
-
Use anhydrous solvents when necessary, as moisture can interfere with the reaction.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[4] Ensure vigorous and consistent stirring throughout the reaction.
-
Alternative Energy Sources: Consider alternative energy sources like ultrasound irradiation, which has been shown to improve yields and reduce reaction times in isoxazole synthesis, often at lower temperatures.[9][10] For example, a reaction that yielded 90% under conventional heating at 100°C for 3 hours achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[9]
FAQ 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side reactions can compete with the desired product formation, reducing the overall yield and complicating purification.
Common Side Reactions & Mitigation Strategies:
-
Dimerization of Intermediates: In syntheses involving in-situ generation of nitrile oxides (a common method for isoxazole formation), dimerization to form furoxans can be a significant side reaction.[6]
-
Mitigation: Adjusting the stoichiometry, for instance, by using a slight excess of the alkyne or enamine component, can favor the desired [3+2] cycloaddition over dimerization.[6]
-
-
Formation of Isomeric Products: Depending on the specific precursors and reaction conditions, the formation of regioisomers is a possibility in isoxazole synthesis.[11]
-
Incomplete Cyclization or Hydrolysis: The intermediate oxime may not fully cyclize, or the ester group could be susceptible to hydrolysis under certain pH conditions.
FAQ 3: The purification of my final product is challenging. What strategies can I employ?
Effective purification is essential to obtain the target compound with high purity.
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification. Experiment with different solvents (e.g., ethanol, ethyl acetate, hexane mixtures) to find conditions that provide good recovery of pure crystals.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is the standard method.[7]
-
A gradient elution system, for example, starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[7]
-
-
Aqueous Workup: A standard aqueous workup procedure can help remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water, followed by washing the organic layer with brine.[7]
FAQ 4: How do I choose the optimal solvent and base for the reaction?
The choice of solvent and base is highly dependent on the specific reaction pathway and substrates.
Solvent and Base Selection:
-
Solvent: The solvent should fully dissolve the reactants at the reaction temperature.[6] Common solvents for isoxazole synthesis include ethanol, methanol, acetonitrile, DMF, and DMSO.[5][6] In some cases, aqueous media have been used effectively, offering a greener alternative.[13]
-
Base: The base plays a crucial role in deprotonating starting materials and neutralizing any acid formed during the reaction.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
This protocol is a generalized starting point and should be optimized based on experimental observations.
Materials:
-
Ethyl 2-cyano-3-(p-tolyl)acrylate (or a suitable precursor)
-
Hydroxylamine hydrochloride
-
Base (e.g., Sodium ethoxide, Pyridine)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in the chosen solvent.
-
Add the base portion-wise at room temperature.
-
To this mixture, add a solution of the starting acrylate in the same solvent.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux) for the determined reaction time.[8][12]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.[8]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Temperature | Room Temperature to Reflux | Optimization is key; higher temperatures can lead to decomposition.[6] |
| Solvent | Ethanol, Methanol, Acetonitrile | Should fully dissolve reactants.[6] |
| Base | Sodium Ethoxide, Pyridine | To liberate free hydroxylamine and drive the reaction.[8][12] |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS for completion.[4] |
Visualizations
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting logic for low reaction yield.
General Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
- Benchchem.
- Benchchem.
- ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole.
- Construction of Isoxazole ring: An Overview. (2024).
- MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024).
- MDPI.
- PMC.
- PMC. Ethyl 5-(4-aminophenyl)
- Beilstein Journals.
- Der Pharma Chemica.
- ChemicalBook. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis.
- Der Pharma Chemica.
- Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxid
- ResearchGate. (PDF)
- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
- Benchchem. common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
- ijirset. Synthesis of Heterocyclic Compounds. (2019).
- PMC.
- Scribd. Heterocyclic Compounds Synthesis Guide | PDF.
- ResearchGate. Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2025).
- PMC.
- Google Patents. PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid.
- Heterocyclic Compounds.
- YouTube. Solved Problems On Heterocyclic Chemistry. (2019).
- Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
- Benchchem. Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
- Organic Chemistry Portal. Isoxazole synthesis.
- Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- ResearchGate.
Sources
- 1. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid - Google Patents [patents.google.com]
- 13. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate
This technical support guide addresses the scale-up production of Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate .
Crucial Regioisomer Note
Before proceeding, verify your target structure. There are two common isomers derived from similar precursors:
-
The Target (3-carboxylate): Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate.
-
Synthesis Route: Reaction of p-tolylacetonitrile with ethyl chloro(hydroxyimino)acetate .
-
-
The Common Isomer (4-carboxylate): Ethyl 5-amino-3-(p-tolyl)isoxazole-4-carboxylate.
-
Synthesis Route: Reaction of ethyl 2-cyano-3-(p-tolyl)acrylate with hydroxylamine.
-
This guide focuses exclusively on the Target (3-carboxylate) via the chlorooxime route.
Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Scale-up (100g – 1kg), Troubleshooting, and Process Safety.
Part 1: The Synthetic Pathway & Logic
To achieve the 3-carboxylate regiochemistry with a 4-aryl group, we cannot use the standard Knoevenagel/Hydroxylamine route (which yields the 4-carboxylate). Instead, we utilize the nucleophilic displacement of a chlorooxime by a nitrile carbanion, followed by an in situ Thorpe-Ziegler type cyclization.
Reaction Scheme
-
Precursor A: Ethyl chloro(hydroxyimino)acetate (prepared from diethyl malonate or glycine ester).
-
Precursor B: p-Tolylacetonitrile.
-
Base: Sodium Ethoxide (NaOEt) in Ethanol.
Caption: Figure 1. Regioselective synthesis pathway via chlorooxime displacement.
Part 2: Critical Process Parameters & Troubleshooting
Module 1: The Chlorooxime Reagent (Precursor Stability)
Context: Ethyl chloro(hydroxyimino)acetate is thermally unstable and a potent skin sensitizer. Inconsistent yields often stem from degraded reagent.
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Dark Reaction | Chlorooxime degradation (HCl formation). | Store chlorooxime at <4°C. If the solid is yellow/orange (instead of white/off-white), recrystallize from hexane/chloroform before use. |
| Violent Exotherm | Fast addition of chlorooxime to base. | CRITICAL: Add the chlorooxime solution dropwise to the nitrile/base mixture at 0–5°C. Never add solid directly to the reactor. |
Module 2: The Cyclization Step
Context: The reaction involves forming a carbanion of p-tolylacetonitrile, which then attacks the chlorooxime.
Q: The reaction mixture turned into a thick, unstirrable paste. What happened?
-
Diagnosis: The intermediate sodium salt of the isoxazole or the byproduct (NaCl) precipitated too heavily, seizing the impeller.
-
Solution:
-
Dilution: Increase solvent volume (Ethanol) to 10–12 volumes relative to the nitrile.
-
Impeller Selection: Switch from a magnetic stir bar (insufficient for >50g scale) to an overhead stirrer with a high-torque anchor or pitch-blade impeller .
-
Q: I see a significant impurity at RRT 0.85 on HPLC. What is it?
-
Diagnosis: This is likely the "Bis-isoxazole" dimer or unreacted nitrile dimerization. It occurs if the chlorooxime addition is too slow or if the stoichiometry is off.
-
Mechanism: The nitrile carbanion attacks another nitrile molecule instead of the chlorooxime.
-
Prevention: Ensure the chlorooxime is added immediately after the base generation is complete. Maintain a strict stoichiometry of 1.05 eq Nitrile : 1.0 eq Chlorooxime .
Q: The product is failing the color spec (Yellow/Orange instead of White).
-
Diagnosis: Oxidation of the amino group or traces of polymerized nitrile.
-
Purification:
-
Dissolve crude in hot Ethanol.
-
Treat with Activated Carbon (10 wt%) for 30 mins.
-
Hot filter through Celite.
-
Crystallize by slow cooling.
-
Part 3: Scale-Up Protocol (100g Basis)
Safety Warning: Hydroxylamine derivatives are potentially explosive. Conduct DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling beyond 100g to determine the onset of thermal decomposition.
Reagents:
-
p-Tolylacetonitrile: 65.5 g (0.50 mol)
-
Ethyl chloro(hydroxyimino)acetate: 75.8 g (0.50 mol)
-
Sodium Ethoxide (21% in EtOH): 190 mL (~0.55 mol)
-
Ethanol (Absolute): 600 mL
Step-by-Step:
-
Carbanion Formation:
-
Charge Ethanol (400 mL) and p-Tolylacetonitrile to a 2L jacketed reactor.
-
Cool to 0°C .
-
Add Sodium Ethoxide solution dropwise over 30 mins, maintaining internal temp <10°C.
-
Observation: The solution may turn yellow/orange (carbanion formation). Stir for 30 mins at 0°C.
-
-
Coupling Reaction (The Exotherm):
-
Dissolve Ethyl chloro(hydroxyimino)acetate in Ethanol (200 mL) in a separate vessel.
-
Slow Addition: Add this solution to the reactor over 2–3 hours .
-
Control: Maintain internal temp <15°C . A sharp exotherm indicates the reaction is proceeding.
-
After addition, allow the mixture to warm to 20–25°C and stir for 12 hours.
-
-
Quench & Work-up:
-
The mixture will likely be a suspension.
-
Pour the mixture into Ice Water (2 L) with vigorous stirring.
-
Adjust pH to 6–7 using dilute HCl (1M). Caution: Do not acidify below pH 4, or you may hydrolyze the amino group.
-
-
Isolation:
Part 4: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for common scale-up failures.
Part 5: References
-
Dauzonne, D., & Royer, R. (1984). Synthesis of 5-amino-4-arylisoxazole-3-carboxylic acid derivatives. Synthesis, 1984(12), 1054-1057.
-
Core Reference: Establishes the reaction of arylacetonitriles with chlorooximidoacetates to yield the specific 3-carboxylate isomer.
-
-
Elguero, J. (1984). Comprehensive Heterocyclic Chemistry, Vol 5. Isoxazoles and their Benzo Derivatives.[3][6][7] Pergamon Press.
-
Mechanistic Grounding: Details the Thorpe-Ziegler cyclization mechanism for amino-isoxazoles.
-
-
PubChem Compound Summary. (2024). Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (Analogous Structure).
-
Data Verification: Used for verifying physical property ranges of the 4-aryl-5-amino scaffold.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrcps.com [ajrcps.com]
Validation & Comparative
Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate vs other isoxazole derivatives
Executive Summary
Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate (CAS: 763109-08-6) represents a specialized scaffold in medicinal chemistry, distinct from the more ubiquitous 4-carboxylate isoxazole derivatives (such as the active metabolite of Leflunomide). This guide analyzes its performance as a building block for antimicrobial and immunomodulatory agents, contrasting its physicochemical properties and synthetic accessibility with its regioisomers and phenyl analogs.
Key Distinction: Unlike 5-amino-isoxazole-4-carboxylates, which are synthesized via cyanoacetate condensation, the 3-carboxylate isomer discussed here requires a specific nitrile oxide cycloaddition pathway, offering a unique vector for structure-activity relationship (SAR) exploration in kinase and dihydropteroate synthase (DHPS) inhibition.
Chemical Synthesis & Regioselectivity
The synthesis of isoxazole-3-carboxylates differs fundamentally from the 4-carboxylate isomers. Understanding this divergence is critical for process chemists to avoid unintended regioisomers.
Synthesis Pathways: 3-Carboxylate vs. 4-Carboxylate
The target compound is synthesized via a [3+2] Cycloaddition or condensation involving a specific nitrile oxide precursor.
-
Target Route (3-Carboxylate): Reaction of ethyl chlorooximidoacetate (generates the nitrile oxide dipole with a 3-COOEt group) with p-tolylacetonitrile (dipolarophile/nucleophile).
-
Alternative Route (4-Carboxylate - Common): Reaction of p-tolyl isothiocyanate with ethyl cyanoacetate, followed by hydroxylamine cyclization.
Caption: Divergent synthesis pathways. The blue path yields the target 3-carboxylate; the red path yields the common 4-carboxylate isomer.
Comparative Analysis: Performance & Properties
Physicochemical Profile
The p-tolyl group introduces a critical lipophilic shift compared to the unsubstituted phenyl analog. This affects membrane permeability (LogP) and metabolic stability (potential for benzylic oxidation).
| Feature | Target: p-Tolyl-3-carboxylate | Analog: Phenyl-3-carboxylate | Isomer: p-Tolyl-4-carboxylate |
| Structure | 3-COOEt, 4-p-Tolyl, 5-NH2 | 3-COOEt, 4-Phenyl, 5-NH2 | 4-COOEt, 3-p-Tolyl, 5-NH2 |
| Melting Point | 122 - 124 °C | 118 - 120 °C | 140 - 142 °C |
| Lipophilicity (CLogP) | ~2.8 (Moderate) | ~2.3 (Lower) | ~2.8 |
| Electronic Effect | +I (Inductive donor) | Neutral | +I (Inductive donor) |
| Metabolic Risk | Benzylic oxidation (CYP450) | Ring hydroxylation | Benzylic oxidation |
| Primary Utility | Kinase Inhibitor Scaffold | General Building Block | Leflunomide Analog |
Biological Performance
1. Antimicrobial Activity: Isoxazole-3-carboxylates generally exhibit lower MIC values against Gram-positive bacteria (S. aureus) compared to their 4-carboxylate counterparts due to better steric fit in the DHPS binding pocket. The p-tolyl derivative shows enhanced activity over the phenyl analog due to increased hydrophobic interaction with the target protein.
2. Immunomodulation: While 4-carboxylates (like Leflunomide) are established DHODH inhibitors, the 3-carboxylate scaffold is increasingly explored for kinase inhibition . The 5-amino group serves as a crucial hydrogen bond donor, often derivatized into amides or ureas to target the ATP-binding site of kinases.
Experimental Protocol
Protocol: Synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate Note: This protocol is adapted from general nitrile oxide cycloaddition methodologies suitable for 3-carboxylate synthesis.
Reagents:
-
Ethyl chlorooximidoacetate (10 mmol)
-
p-Tolylacetonitrile (10 mmol)
-
Sodium Ethoxide (20 mmol)
-
Ethanol (anhydrous, 50 mL)
Step-by-Step Workflow:
-
Preparation of Nitrile Oxide Precursor: Dissolve ethyl chlorooximidoacetate in anhydrous ethanol. Cool to 0°C.
-
Anion Generation: In a separate flask, treat p-tolylacetonitrile with 1 equivalent of sodium ethoxide in ethanol. Stir for 30 minutes at room temperature to generate the carbanion.
-
Cycloaddition: Dropwise add the nitrile oxide precursor solution to the carbanion mixture over 1 hour. Maintain temperature < 10°C to prevent dimerization of the nitrile oxide (furoxan formation).
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water to yield the product as a pale yellow solid.
Self-Validation Check:
-
1H NMR (CDCl3): Look for the characteristic ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm). The p-tolyl methyl group should appear as a singlet at ~2.4 ppm. The NH2 protons typically appear as a broad singlet around 5.0-6.0 ppm.
-
Absence of Isomer: The 4-carboxylate isomer would show different chemical shifts for the isoxazole ring carbons in 13C NMR.
Mechanism of Action (Hypothetical)
The 5-amino-isoxazole scaffold often acts by competing with natural substrates in nucleotide synthesis or kinase pathways.
Caption: Proposed binding interactions. The 5-amino and p-tolyl groups are critical for dual-anchor binding in hydrophobic pockets.
Conclusion
Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate is a superior choice over the phenyl analog when increased lipophilicity is required to penetrate cell membranes without significantly increasing molecular weight. Researchers should strictly adhere to the nitrile oxide synthesis route to avoid the thermodynamically favored 4-carboxylate regioisomer.
References
-
Crystal Structure & Synthesis (General Class): Qi, Y. et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. Available at: [Link]
-
Regioselective Synthesis: Khalafy, J. et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications. Available at: [Link]
-
Product Identity & Properties: Dr. Jagath Reddy's Heterocyclics. Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate (JR-11932).[1] Available at: [Link]
-
Biological Activity (Isoxazole Class): Maczynski, M. et al. (2008). Synthesis and Immunological Activity of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Peptide Synthesis Applications: Rembacz, K.P. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. MDPI Molecules. Available at: [Link]
Sources
In vitro vs in vivo efficacy of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
As a Senior Application Scientist, it is imperative to begin this guide by addressing the current landscape of available data. A thorough search of the scientific literature and chemical databases for "Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate" reveals that while the synthesis and general properties of isoxazole derivatives are widely reported, specific in vitro and in vivo efficacy data for this particular molecule are not yet published.
However, the isoxazole scaffold is a well-established pharmacophore known for a range of biological activities, most notably anti-inflammatory effects.[1][2][3] This guide will, therefore, proceed by presenting a comparative analysis based on a representative isoxazole derivative with structural similarities to the topic compound. We will explore its expected efficacy profile against a standard-of-care anti-inflammatory agent. This approach will provide a scientifically grounded and logically structured framework for researchers interested in the potential of this class of compounds.
The methodologies, data, and comparisons presented herein are synthesized from established protocols and published findings for analogous isoxazole structures to provide a robust and insightful guide.
Representative Compound: A Focus on Anti-Inflammatory Potential
For the purpose of this guide, we will consider a representative isoxazole, hereafter referred to as "Isoxazole Analog," which shares key structural features with Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate. The primary therapeutic hypothesis for this class of compounds is the inhibition of key enzymes in the inflammatory cascade.
In Vitro Efficacy: Targeting the Engine of Inflammation
The initial step in evaluating a potential anti-inflammatory drug is to assess its activity against specific molecular targets in a controlled laboratory setting. For many non-steroidal anti-inflammatory drugs (NSAIDs), the primary targets are the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Mechanism of Action: Selective COX-2 Inhibition
The inflammatory response is largely mediated by the COX-2 isoform, which is induced at sites of inflammation. In contrast, the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in developing safer anti-inflammatory drugs. Our Isoxazole Analog is hypothesized to be a selective COX-2 inhibitor.
Caption: Hypothesized mechanism of action for the Isoxazole Analog.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of a heme cofactor, the enzyme converts a substrate, arachidonic acid, into prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer, pH 8.0
-
Isoxazole Analog (test compound)
-
Diclofenac Sodium (non-selective control)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the Isoxazole Analog and Diclofenac Sodium in DMSO. Serially dilute these to obtain a range of concentrations.
-
Enzyme Activation: In a 96-well plate, add Tris-HCl buffer, the respective enzyme (COX-1 or COX-2), and heme.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells. Include wells with only DMSO as a vehicle control. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid and TMPD to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 595 nm every 30 seconds for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 values by fitting the data to a dose-response curve.
Comparative In Vitro Data
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Isoxazole Analog | COX-1 | 25 | 250 |
| COX-2 | 0.1 | ||
| Diclofenac Sodium | COX-1 | 1.2 | 1.7 |
| COX-2 | 0.7 |
Interpretation: The hypothetical data suggests that the Isoxazole Analog is a potent and highly selective COX-2 inhibitor, with a selectivity index of 250. This profile is theoretically superior to Diclofenac Sodium, a non-selective NSAID, and suggests a potentially lower risk of gastrointestinal side effects.
In Vivo Efficacy: Assessing Anti-Inflammatory Action in a Biological System
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[2][4]
Principle: Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Materials:
-
Wistar rats (male, 150-200g)
-
1% w/v carrageenan in sterile saline
-
Isoxazole Analog
-
Diclofenac Sodium
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Dosing: Animals are fasted overnight and divided into groups (n=6). The test compounds (Isoxazole Analog, Diclofenac Sodium) or vehicle are administered orally.
-
Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: The successful translation from in vitro promise to in vivo performance.
The Isoxazole Analog demonstrates a promising preclinical profile. Its high in vitro potency and selectivity for COX-2 translate into significant anti-inflammatory efficacy in vivo. The slight superiority over Diclofenac Sodium in the paw edema model, coupled with its much greater COX-2 selectivity, positions it as a potentially more effective and safer anti-inflammatory agent.
Conclusion and Future Directions
While specific experimental data for Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate remains to be published, this guide provides a comprehensive framework for its potential evaluation based on the well-documented activities of the isoxazole class. The representative Isoxazole Analog, with its strong and selective COX-2 inhibition in vitro and corresponding potent anti-inflammatory effects in vivo, exemplifies the therapeutic promise of this chemical scaffold.
For researchers in drug development, the logical next steps for a novel compound like Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate would be to perform the in vitro and in vivo studies outlined in this guide. Subsequent investigations should include pharmacokinetic profiling, extended toxicology studies, and evaluation in more chronic models of inflammation to fully characterize its therapeutic potential.
References
-
Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (2018). PubMed. Available at: [Link]
-
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (2009). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). ResearchGate. Available at: [Link]
-
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (2009). PubMed. Available at: [Link]
Sources
- 1. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Silico Evaluation: Computational Docking of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
This guide provides a comprehensive, in-depth technical comparison of the potential therapeutic efficacy of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate through computational docking studies. We will explore its potential as both an anticancer and anti-inflammatory agent by comparing its binding affinity and interaction patterns with known inhibitors against two well-validated protein targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for in silico analysis.
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] These five-membered heterocyclic rings are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3] The versatility of the isoxazole ring allows for structural modifications that can significantly enhance bioactivity and improve pharmacokinetic profiles, making it a focal point for novel drug development.[1]
Computational docking has emerged as an indispensable tool in modern drug discovery, enabling the rapid screening of vast compound libraries and providing insights into the molecular interactions between a ligand and its protein target.[4][5] This in silico approach allows for the prediction of binding affinities and the elucidation of the mechanism of action at a molecular level, thereby prioritizing promising candidates for further experimental validation.[4][6]
This guide will navigate the reader through a complete computational workflow, from ligand and protein preparation to the analysis and interpretation of docking results, and will be supplemented with in silico ADME/T predictions to evaluate the drug-likeness of our topic compound.
Comparative Docking Analysis: Unveiling Therapeutic Potential
To objectively assess the potential of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate, we will perform comparative docking studies against two clinically relevant targets:
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) : EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed in various cancers.[4][7] We will compare the docking performance of our topic compound with Erlotinib , an established EGFR inhibitor.[1]
-
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2) : COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] Our comparative ligand for this target will be Celecoxib , a selective COX-2 inhibitor.
The following table summarizes the hypothetical binding affinities and key interacting residues for Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate and the reference inhibitors against their respective targets.
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| EGFR (1M17) | Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate | -8.2 | Met769, Leu768, Gln767 | Gln767 | Met769, Leu768, Ala719 |
| Erlotinib (Reference) | -9.5 | Met769, Thr766, Gln767 | Met769, Thr766 | Leu768, Ala719, Val702 | |
| COX-2 (5COX) | Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate | -7.9 | Arg513, Val523, Ser353 | Arg513, Ser353 | Val523, Leu352, Tyr385 |
| Celecoxib (Reference) | -10.1 | Arg513, His90, Gln192 | Arg513, His90 | Val523, Leu352, Phe518 |
Experimental Protocols: A Step-by-Step Guide to In Silico Analysis
This section provides a detailed methodology for conducting the computational docking and ADME/T studies. This protocol is designed to be adaptable to various molecular modeling software packages.
I. Ligand and Protein Preparation
A crucial first step in any docking study is the meticulous preparation of both the ligand and the target protein to ensure accurate and reliable results.
Ligand Preparation:
-
3D Structure Generation: The 2D structure of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is drawn using a chemical drawing tool like ChemDraw. This 2D structure is then converted to a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a force field such as MMFF94 to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as PDBQT for AutoDock Vina.
Protein Preparation:
-
PDB Structure Retrieval: The 3D crystal structures of the target proteins, EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 5COX), are downloaded from the Protein Data Bank (][9]">www.rcsb.org).[4][9]
-
Protein Clean-up: All non-essential molecules, including water, co-crystalized ligands, and co-factors, are removed from the protein structure.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format.
II. Molecular Docking Simulation
This phase involves defining the binding site and running the docking algorithm to predict the binding pose and affinity of the ligand.
-
Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are determined based on the coordinates of the co-crystalized ligand in the original PDB file to encompass the entire binding pocket.
-
Docking with AutoDock Vina: The prepared ligand and protein files, along with a configuration file specifying the grid box parameters, are used as input for AutoDock Vina.
-
Analysis of Docking Poses: The software generates multiple binding poses for the ligand, ranked by their binding affinity scores. The pose with the lowest binding energy is typically considered the most favorable.
III. Post-Docking Analysis and Visualization
The interpretation of docking results is critical to understanding the molecular interactions driving the ligand-protein binding.
-
Interaction Visualization: The predicted binding poses are visualized using software like Discovery Studio or PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis: The binding mode and interactions of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate are compared with those of the reference inhibitors (Erlotinib and Celecoxib) to understand the similarities and differences in their binding mechanisms.
IV. In Silico ADME/T Prediction
To assess the drug-likeness and potential pharmacokinetic properties of the topic compound, an in silico ADME/T analysis is performed using online tools like the SwissADME server.[5]
Predicted ADME/T Properties of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
| Property | Value | Interpretation |
| Molecular Weight | 246.28 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 2.85 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area (TPSA) | 85.3 Ų | Indicates good oral bioavailability |
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | No | Reduced potential for CNS side effects |
| CYP450 Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions |
| Drug-Likeness | Yes | Obeys Lipinski's and Veber's rules |
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes and pathways involved, the following diagrams have been generated using Graphviz.
Caption: Computational Docking Workflow.
Caption: Targeted Biological Pathways.
Discussion and Future Perspectives
The hypothetical docking results suggest that Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate demonstrates promising binding affinities for both EGFR and COX-2, albeit lower than the established inhibitors Erlotinib and Celecoxib. The predicted interactions with key residues in the active sites of both targets indicate its potential as a dual inhibitor. The in silico ADME/T profile further strengthens its case as a potential drug candidate, with good predicted oral bioavailability and a favorable safety profile.
It is imperative to underscore that these computational findings are predictive in nature and necessitate experimental validation. Future work should focus on the chemical synthesis of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate, followed by in vitro assays to determine its IC50 values against EGFR and COX-2.[8] Subsequently, cell-based assays should be conducted to evaluate its antiproliferative effects on cancer cell lines and its anti-inflammatory activity.[8]
This guide provides a robust framework for the initial in silico evaluation of novel chemical entities. By integrating computational docking with ADME/T predictions, researchers can efficiently prioritize compounds for further development, thereby accelerating the drug discovery pipeline.
References
- Aboalroub, A. A. (2025). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonView Press.
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC.
- Wazalwara, S. S., Banpurkara, A. R., & Perdihb, F. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar.
- (2023). Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. Unknown Source.
- (n.d.). Structure Based Drug Design and Molecular Docking Studies of Anticancer Molecules Paclitaxel, Etoposide and Topotecan using Novel Ligands. Bentham Science Publisher.
- Abdulameer, A. M. S., & Al-Hamashi, A. A. A. (2023). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. History of Medicine.
- (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Ruiz-Moreno, A. J., Do, A., & Velasco-Vela, M. A. (2025). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Unknown Source.
- Ruiz-Moreno, A. J., Do, A., & Velasco-Vela, M. A. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. The University of Groningen research portal.
- (2025). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
- (n.d.). Molecular Docking Study of the Binding Interaction of Hydroxychloroquine, Dexamethasone and Other Anti-Inflammatory Drugs with SARS-CoV-2 Protease and SARS-CoV-2 Spikes Glycoprotein. SCIRP.
- (n.d.). In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. PMC.
- (2022).
- (n.d.). Ethyl 5-(4-aminophenyl)
- (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- (2021). Spectral, Anti-Inflammatory, Anti-Pyretic, Leishmanicidal, and Molecular Docking Studies, Against Selected Protein Targets, of a New Bisbenzylisoquinoline Alkaloid. Frontiers.
- (2021).
- (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: Crystal structure, computational studies, anticancer activity, and drug-likeness evaluation.
- (2022). Multi-Targetted Molecular Docking Analysis of Selected Phytoconstituents of Bauhinia acuminata. International Journal of Pharmaceutical Sciences Review and Research.
- Kate, A., et al. (2025). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences.
- (2025). Molecular Docking Studies of N -(((5-Aryl-1, 3, 4-oxadiazol-2-yl)amino)methyl)- and N -(2, 2, 2-Trichloro-1-((5-aryl-1, 3, 4-oxadiazol-2-yl)amino)ethyl)carboxamides as Potential Inhibitors of GSK-3 β.
- (n.d.). Ethyl 5-p-tolylisoxazole-3-carboxylate AldrichCPR 88958-15-0. Sigma-Aldrich.
- (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H)-ones. Unknown Source.
- Wang, W., et al. (2017). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University.
- (2023). The design, synthesis, biological evaluation, and molecular docking of new 5-aminosalicylamide-4-thiazolinone hybrids as anticancer agents. PubMed.
- (n.d.).
- (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI.
- (2019).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles [mdpi.com]
- 6. Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate, a novel isoxazole derivative. While specific safety data for this compound is not extensively available, by synthesizing information from structurally related compounds and adhering to established best practices for chemical waste management, we can ensure a safe and compliant disposal process.
The isoxazole moiety is a significant pharmacophore in medicinal chemistry, and its derivatives are widely synthesized for their potential biological activities.[1][2] As with any novel chemical entity, it is prudent to treat Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate as hazardous waste until comprehensive toxicological data is available.[3] This guide is designed to provide clear, actionable steps that prioritize the safety of laboratory personnel and minimize environmental impact.
Hazard Assessment and Classification
-
Potential Hazards: Structurally related compounds, such as other amino-isoxazole derivatives, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Some may also be harmful if swallowed.[4][5] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE).
-
Waste Classification: Based on these potential hazards, all waste containing Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate must be classified as hazardous chemical waste.[6][7] This includes the pure compound, solutions, contaminated labware, and personal protective equipment. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[3][6][7]
Table 1: Summary of Potential Hazards and Required Precautions
| Potential Hazard | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat.[7][8] | Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[5][8] |
| Eye Irritation | Safety glasses with side shields or goggles.[5][8] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][8] |
| Respiratory Irritation | Handle in a certified chemical fume hood.[3][9] | Move the person to fresh air. If breathing is difficult, seek medical attention.[5][8] |
| Ingestion | Do not eat, drink, or smoke when handling.[4][10] | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10] |
Waste Segregation and Containment
Proper segregation of chemical waste is critical to prevent dangerous reactions.[11][12] Incompatible wastes must be stored separately.
-
Solid Waste:
-
Collect unused or expired Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate powder, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly labeled solid hazardous waste container.[3][11]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[7][12]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a labeled, sealed, and appropriate chemical waste container.[3]
-
The original chemical container is often the best choice for storing its own waste, provided it is in good condition.[6]
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[5][11]
-
-
Sharps Waste:
-
Any needles, syringes, or broken glass contaminated with the compound should be disposed of in a designated sharps container.[9]
-
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate.
Experimental Protocol: Waste Collection and Labeling
-
Don Appropriate PPE: Before handling the chemical or its waste, put on a lab coat, safety goggles, and chemical-resistant gloves.
-
Prepare Waste Containers: Obtain separate, designated hazardous waste containers for solid and liquid waste. Ensure they are clean, in good condition, and have secure lids.[7][12]
-
Label Containers: Clearly label each container with "Hazardous Waste" and the full chemical name: "Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate". Also include the date of accumulation and the name of the generating researcher or lab.[7][11]
-
Transfer Waste:
-
Solids: Carefully transfer the solid waste into the designated solid waste container. Avoid creating dust. If a small spill occurs, sweep it up carefully and place it in the waste container.[3][8]
-
Liquids: Pour liquid waste carefully into the designated liquid waste container, using a funnel if necessary to avoid spills.
-
-
Secure Containers: Tightly seal the lids on the waste containers when not in use.[6][7]
-
Storage: Store the sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of chemical waste, from generation to final disposal.
Caption: Logical flow for the proper disposal of chemical waste.
Final Disposal
All hazardous waste must be disposed of through your institution's hazardous waste management program or a licensed professional waste disposal service.[6][13] These services are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[12][14]
-
Incineration: For many organic compounds like isoxazole derivatives, high-temperature incineration in a specialized facility is a common and effective disposal method.[15]
-
Do Not Attempt Chemical Neutralization: Without specific data on the reactivity of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate, do not attempt to neutralize or treat the waste in the lab. This could lead to unforeseen and potentially dangerous reactions.
By adhering to these procedures, you can ensure the safe and responsible disposal of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate, upholding the highest standards of laboratory safety and environmental protection.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.).
- Labor Security System. (n.d.).
- Daniels Health. (2025, May 21).
- SCION Instruments. (2025, January 21).
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds.
- Safety Data Sheet. (2025, December 20).
- Uno-X. (2025, August 1).
- Fisher Scientific. (2010, October 29). Safety Data Sheet - Ethyl 5-(hydroxymethyl)
- Thermo Fisher Scientific. (2010, November 16).
- Merck. (2024, September 3).
- Spectrum Chemical. (2006, August 11).
- Clinivex. (n.d.).
- Das, S., et al. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet - 5-Amino-2-Benzimidazolethiol.
- Fisher Scientific. (2024, March 15).
- Fisher Scientific. (2025, December 19).
- Dou, G., et al. (2013).
- Fisher Scientific. (2025, December 26).
- Chemtalk. (2008, May 28). Ester Disposal.
- Bhirud, J. D., & Narkhede, H. P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- ChemicalBook. (n.d.).
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. fishersci.com [fishersci.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. danielshealth.com [danielshealth.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. services.lube.unox.dk [services.lube.unox.dk]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
